molecular formula C6H7NO B031158 5-Hydroxy-2-methylpyridine CAS No. 1121-78-4

5-Hydroxy-2-methylpyridine

Cat. No. B031158
CAS RN: 1121-78-4
M. Wt: 109.13 g/mol
InChI Key: DHLUJPLHLZJUBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves halogenation, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 5-chloro-2,4-dihydroxypyridine, which shares structural similarities with 5-Hydroxy-2-methylpyridine, demonstrates the reactivity of chloro-dihydroxypyridines towards various reagents and can be considered analogous to potential synthesis routes for 5-Hydroxy-2-methylpyridine (Kolder & Hertog, 2010). Additionally, the synthesis of 5′-methyl-2,2′-bipyridine-6-carboxylic acid from a 5′-methyl-6-bromo-2,2′-bipyridine building block indicates a pathway that might be adapted for 5-Hydroxy-2-methylpyridine synthesis, showcasing the functionalization of pyridine rings (Charbonnière, Weibel, & Ziessel, 2001).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 5-Hydroxy-2-methylpyridine, can be characterized by various spectroscopic methods. For example, the structure of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol, a compound with a related structure, was elucidated using IR, 1H NMR, and X-ray single crystal diffraction, methods that are applicable for analyzing the structure of 5-Hydroxy-2-methylpyridine (Bai Linsha, 2015).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and annulation reactions. For instance, the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine to form multi-substituted 2-aminopyridines presents a strategy that could potentially be applied to synthesize substituted 5-Hydroxy-2-methylpyridine derivatives (Xin et al., 2013).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, can significantly affect their chemical reactivity and applications. While specific data for 5-Hydroxy-2-methylpyridine is not provided, the characterization of related compounds suggests methodologies for determining these properties.

Chemical Properties Analysis

The chemical properties of 5-Hydroxy-2-methylpyridine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for its applications in organic synthesis. The study of similar compounds, like 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, provides insights into the reactivity patterns that might be expected for 5-Hydroxy-2-methylpyridine (Hirokawa, Horikawa, & Kato, 2000).

Scientific Research Applications

  • Regiospecific Synthesis : A method for the regiospecific synthesis of [4′-13C] pyridoxol from 5-cyano-3-hydroxy-2-methylpyridine-l-oxide was demonstrated, providing a new synthesis method for [4′-13C] pyridoxal phosphate (Velde, Mackenzie, & Scott, 1985).

  • Synthesis of Derivatives : Studies have shown the synthesis of various derivatives from compounds structurally related to 5-HP, such as 4-Hydroxy-5-methyl-2-trifluoromethylpyridine and 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol. These processes lead to the creation of new compounds with potential chemical applications (Tyvorskii & Bobrov, 1998); (Bai Linsha, 2015).

  • Carcinostatic Activity : 5-HP has been found to be highly active intraperitoneally against various cancerous cells, including leukemia L-1210 and Ehrlich ascites carcinoma. However, its toxicity limits its usefulness as an antineoplastic agent (Blanz & French, 1968); (Deconti et al., 1972).

  • Synthesis of Ligands : A method for synthesizing mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, suitable for complexing lanthanide(III), has been developed, showcasing 5-HP’s potential in ligand synthesis (Charbonnière, Weibel, & Ziessel, 2001).

  • Chemical Reactivity and Crystal Structure : The conformational stability and vibrational spectral studies of compounds related to 5-HP show potential for chemical reactivity. The crystal structure of related compounds like 2-amino-5-methylpyridine hydrochloride reveals significant stability and reactivity potentials (Balachandran, Lakshmi, & Janaki, 2012); (Sherfinski & Marsh, 1975).

Safety And Hazards

5-Hydroxy-2-methylpyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

5-Hydroxy-2-methylpyridine has been used as a starting reagent for the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde . It was also used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] . Future research could explore its potential therapeutic targets for hypertension intervention .

properties

IUPAC Name

6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLUJPLHLZJUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051580
Record name 6-Methyl-3-hydroxypyridine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methylpyridine

CAS RN

1121-78-4
Record name 5-Hydroxy-2-methylpyridine
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Record name 2-Methyl-5-hydroxypyridine
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Record name 5-Hydroxy-2-methylpyridine
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Record name 6-methylpyridin-3-ol
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Record name 2-METHYL-5-HYDROXYPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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